![molecular formula C19H10ClF3N2S B2418590 2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile CAS No. 478245-71-5](/img/structure/B2418590.png)
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile is a chemical compound with the molecular formula C19H10ClF3N2S and a molecular weight of 390.81. It is offered by various chemical suppliers .
Physical And Chemical Properties Analysis
Detailed physical and chemical properties of this compound, such as melting point, boiling point, solubility, etc., are not available in the searched resources. For comprehensive data, Material Safety Data Sheet (MSDS) or similar resources would be needed .Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- The compound and its derivatives show significant antimicrobial activity against various bacteria and fungi. This was demonstrated in a study synthesizing similar compounds with antimicrobial testing (J. V. Guna, V. N. Bhadani, H. D. Purohit, & D. M. Purohit, 2015).
Chemical Synthesis and Molecular Structure
- The compound is part of a class of chemicals that can undergo specific types of chemical reactions, like 1,3-dipolar cycloaddition, contributing to the synthesis of various heterocyclic structures (A. Damas, R. Gould, M. Harding, R. Paton, J. Ross, & J. Crosby, 1981).
Material Science Applications
- Derivatives of this compound have been used in the development of transparent polyimides with high refractive indices and small birefringences, beneficial in material sciences (P. Tapaswi, Myeon-Cheon Choi, Keuk-Min Jeong, S. Ando, & C. Ha, 2015).
Anti-Inflammatory Applications
- Some derivatives of the compound have shown potential anti-inflammatory effects, as explored in pharmaceutical chemistry (N. Karande & L. Rathi, 2017).
Antimicrobial Agents for Industrial Use
- The compound's derivatives were also synthesized for use as biocidal agents in the plastic industry, showing antimicrobial properties (A. Zaiton, Y. Assem, Amany T. Arafa, A. Momen, & S. A. Said, 2018).
Pharmacological Effects
- It has been used in the synthesis of new heterocyclic compounds containing a coumarin ring and evaluated for pharmacological effects (R. Fikry, N. Ismail, M. El-Garby, Enaiat M. Kamel, & A. Deeb, 2015).
Synthesis of Novel Compounds
- The compound is involved in the synthesis of novel compounds and their characterization in terms of molecular structure and other spectroscopic properties (Y. Mabkhot, Fahad D. Aldawsari, S. Al-showiman, A. Barakat, S. Soliman, M. Choudhary, S. Yousuf, T. Ben Hadda, & Mohammad S. Mubarak, 2016).
Safety and Hazards
Zukünftige Richtungen
The future directions for the use and study of this compound would depend on its properties and potential applications. Given the interest in trifluoromethyl-containing compounds in pharmaceutical and agrochemical products , it’s possible that this compound could have interesting applications in these areas.
Eigenschaften
IUPAC Name |
2-(3-chlorophenyl)sulfanyl-4-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10ClF3N2S/c20-14-5-2-6-15(10-14)26-18-17(11-24)16(7-8-25-18)12-3-1-4-13(9-12)19(21,22)23/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TULSIVHDYDXDOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=C(C(=NC=C2)SC3=CC(=CC=C3)Cl)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10ClF3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

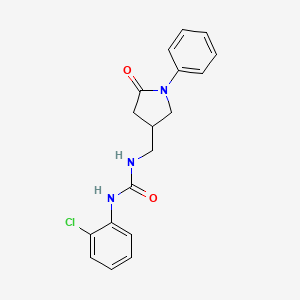
![N-(4-methoxybenzyl)-5-oxo-3-phenyl-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2418512.png)
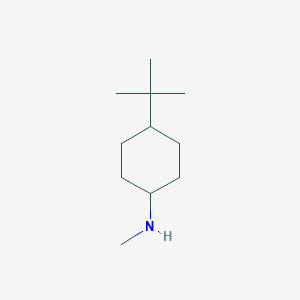

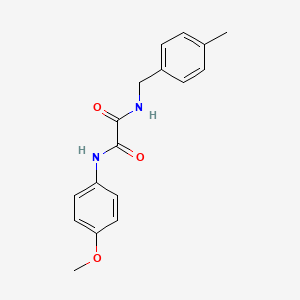
![4-{[(5-Chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B2418518.png)
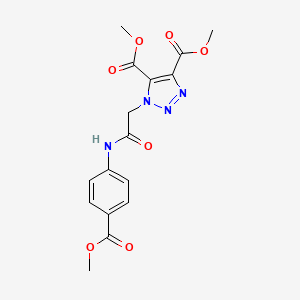
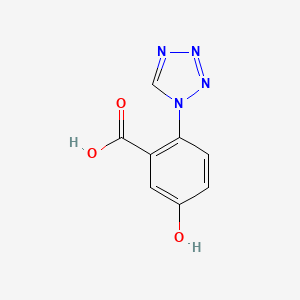
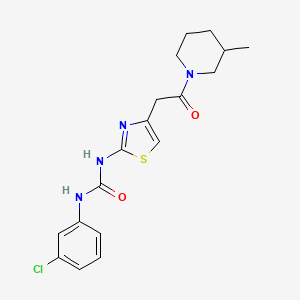
![(E)-methyl 2-(4-isopropylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2418526.png)


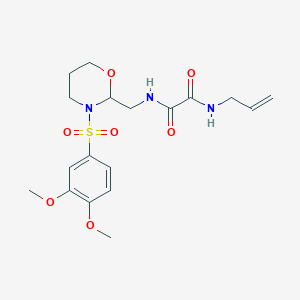
![1-Tert-butyl-3-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]urea](/img/structure/B2418530.png)